

Application Notes and Protocols for 1-Ethoxy-2-heptanone

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Compound of Interest

Compound Name: 1-Ethoxy-2-heptanone

Cat. No.: B15474358

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the physicochemical properties, potential synthetic routes, and speculative applications of **1-Ethoxy-2-heptanone**. While specific experimental protocols for this compound are not widely published, this guide offers generalized methodologies based on the synthesis of related α -alkoxy ketones.

Physicochemical and Spectroscopic Data

The known properties of **1-Ethoxy-2-heptanone** (CAS No: 51149-70-3) are summarized below. This data is compiled from publicly available chemical databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Physicochemical Properties of **1-Ethoxy-2-heptanone**

Property	Value	Source
Molecular Formula	C ₉ H ₁₈ O ₂	PubChem [2]
Molecular Weight	158.24 g/mol	PubChem [2]
IUPAC Name	1-ethoxyheptan-2-one	PubChem [2]
Boiling Point	82-83 °C (at 9.5 Torr)	ChemBK [1]
Density	0.876 ± 0.06 g/cm ³ (Predicted)	ChemBK [1]
CAS Number	51149-70-3	NIST WebBook [3]

Table 2: Spectroscopic Data of **1-Ethoxy-2-heptanone**

Spectrum Type	Data Availability	Source
¹³ C NMR	Available	PubChem[2]
Mass Spectrometry (GC-MS)	Available	PubChem[2], NIST WebBook[3]
Infrared (IR) Spectra	Vapor Phase IR Available	PubChem[2]

Experimental Protocols

While specific literature on the synthesis of **1-Ethoxy-2-heptanone** is scarce, a plausible synthetic protocol can be adapted from general methods for the preparation of α -alkoxy ketones. One such established method involves the α -alkylation of a ketone enolate or its equivalent.

Generalized Protocol for the Synthesis of **1-Ethoxy-2-heptanone** via Enamine Alkylation

This protocol is a representative method based on the Stork enamine alkylation, which allows for selective monoalkylation of ketones.[4]

Objective: To synthesize **1-Ethoxy-2-heptanone** by the alkylation of a 2-heptanone-derived enamine with an ethoxymethylating agent.

Materials:

- 2-Heptanone
- Pyrrolidine (or other suitable secondary amine)
- p-Toluenesulfonic acid (catalytic amount)
- Toluene (anhydrous)
- Chloromethyl ethyl ether (or a similar ethoxymethylating agent)

- Acetonitrile (anhydrous)
- Hydrochloric acid (1 M aqueous solution)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Equipment:

- Round-bottom flask with a Dean-Stark apparatus and reflux condenser
- Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator
- Chromatography column

Procedure:

Step 1: Formation of the Enamine

- To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-heptanone (1 equivalent), pyrrolidine (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.
- Heat the mixture to reflux and allow the water to be removed azeotropically via the Dean-Stark trap.
- Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

- Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator. The crude enamine is used in the next step without further purification.

Step 2: Alkylation of the Enamine

- Dissolve the crude enamine in anhydrous acetonitrile in a separate flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add chloromethyl ethyl ether (1.1 equivalents) to the cooled solution with stirring.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Monitor the progress of the alkylation by TLC or GC-MS.

Step 3: Hydrolysis of the Iminium Salt

- Upon completion of the alkylation, add 1 M aqueous hydrochloric acid to the reaction mixture.
- Stir vigorously for 1-2 hours at room temperature to hydrolyze the intermediate iminium salt back to the ketone.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

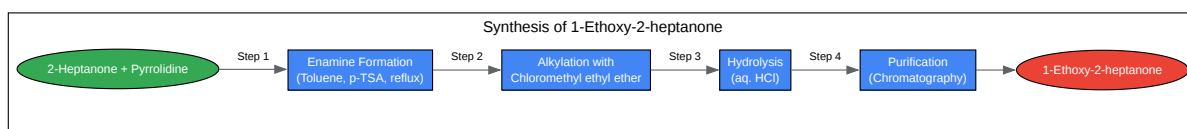
Step 4: Purification

- Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure **1-Ethoxy-2-heptanone**.

Visualizations

Synthetic Workflow

The following diagram illustrates the generalized synthetic workflow for **1-Ethoxy-2-heptanone** via the Stork enamine alkylation.

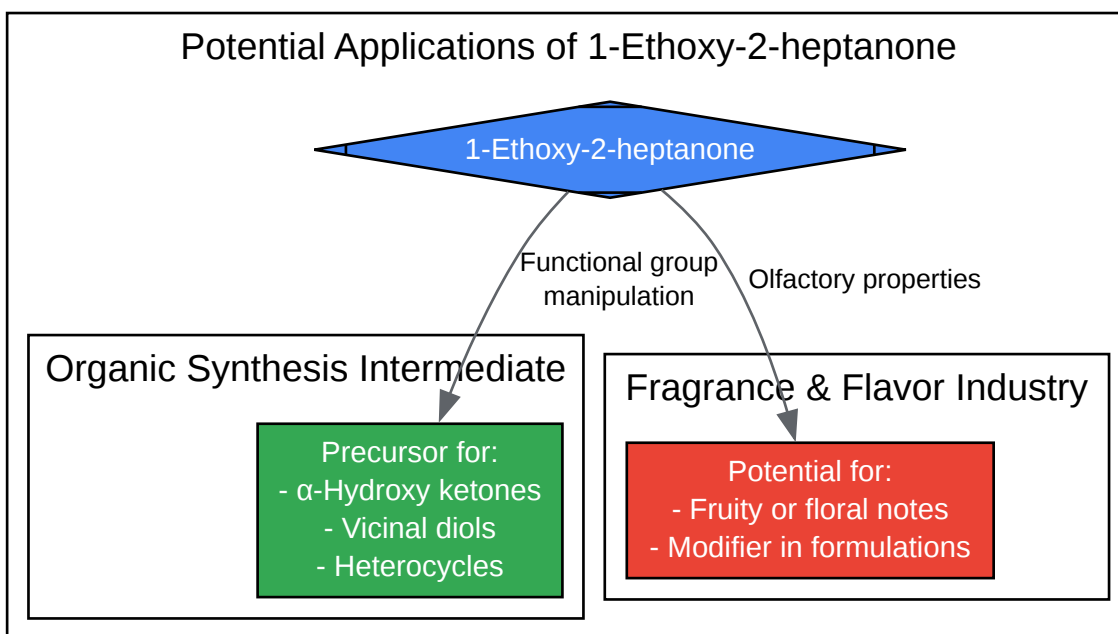


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Caption: Synthetic workflow for **1-Ethoxy-2-heptanone**.

Potential Applications and Chemical Logic

α -Alkoxy ketones are valuable intermediates in organic synthesis and can be used as building blocks for more complex molecules.^{[5][6]} Given the structural features of ketones, they are also widely utilized in the fragrance industry.^{[7][8]}



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Caption: Potential applications of **1-Ethoxy-2-heptanone**.

Application Notes

- In Organic Synthesis: **1-Ethoxy-2-heptanone**, as an α -alkoxy ketone, can serve as a versatile intermediate. The ketone functionality can undergo a variety of transformations such as reduction to an alcohol, addition of organometallic reagents, or conversion to an imine.[9][10] The adjacent ether linkage can influence the stereochemical outcome of reactions at the carbonyl group. These compounds are precursors to α -hydroxy ketones and vicinal diols, which are important structural motifs in many biologically active molecules.[11][12]
- In the Fragrance and Flavor Industry: Ketones are a significant class of fragrance ingredients, often contributing fruity, floral, or creamy notes.[7][8][13] While the specific odor profile of **1-Ethoxy-2-heptanone** is not documented in readily available literature, its structure, featuring a seven-carbon chain and an ethoxy group, suggests it may possess fruity or waxy notes. It could potentially be used as a modifier in fragrance compositions to add complexity and depth.

- In Drug Development: The α -alkoxy ketone moiety is present in some biologically active compounds.[14] While there is no specific data on the bioactivity of **1-Ethoxy-2-heptanone**, its synthesis and derivatization could be of interest to medicinal chemists exploring new chemical space for drug discovery.

Disclaimer: The provided experimental protocol is a generalized procedure and has not been optimized for **1-Ethoxy-2-heptanone**. Researchers should conduct their own risk assessment and optimization studies. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

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